3-Amino-2-(propan-2-yloxy)benzoic acid
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Overview
Description
3-Amino-2-(propan-2-yloxy)benzoic acid is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid, where the amino group is positioned at the third carbon, and the propan-2-yloxy group is attached to the second carbon of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(propan-2-yloxy)benzoic acid typically involves the reaction of 3-amino-2-hydroxybenzoic acid with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-(propan-2-yloxy)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The propan-2-yloxy group can be substituted with other alkoxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and bases like sodium hydride (NaH) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amines derived from the reduction of the amino group.
Substitution: Various alkoxy derivatives depending on the substituent used.
Scientific Research Applications
3-Amino-2-(propan-2-yloxy)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-Amino-2-(propan-2-yloxy)benzoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propan-2-yloxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzoic acid: Lacks the propan-2-yloxy group, making it less lipophilic.
2-Amino-4-(propan-2-yloxy)benzoic acid: Similar structure but with different positioning of the amino and propan-2-yloxy groups.
4-Aminobenzoic acid: Known for its use in sunscreen formulations.
Uniqueness
3-Amino-2-(propan-2-yloxy)benzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its enhanced lipophilicity and potential biological activities make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
3-amino-2-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C10H13NO3/c1-6(2)14-9-7(10(12)13)4-3-5-8(9)11/h3-6H,11H2,1-2H3,(H,12,13) |
InChI Key |
PKNGHEZREGMJKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1N)C(=O)O |
Origin of Product |
United States |
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